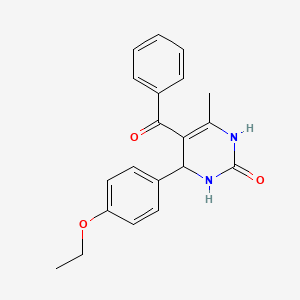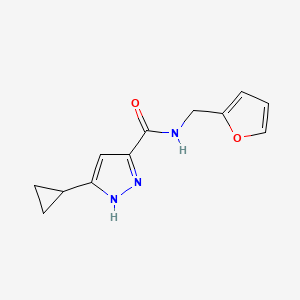
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone, also known as DIME, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DIME belongs to the class of isoquinolinone compounds and has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cell proliferation. 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key regulator of cell proliferation and survival.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective activities. In vitro studies have demonstrated that 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in a dose-dependent manner. Additionally, 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been shown to protect neurons from oxidative stress and enhance cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, the synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is relatively simple and can be performed using readily available starting materials. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is the development of novel formulations to improve the solubility and bioavailability of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone. Additionally, further studies are needed to elucidate the mechanism of action of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone and its potential therapeutic applications in various diseases. Finally, the development of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone derivatives with improved pharmacological properties may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成法
The synthesis of 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone involves the condensation of 1,2,3,4-tetrahydroisoquinoline and 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a one-pot, three-step process, which involves the formation of an imine intermediate, followed by reduction and cyclization to form the final product.
科学的研究の応用
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-inflammatory activity. Studies have shown that 1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,4-dihydro-3(2H)-isoquinolinone inhibits the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-14-6-5-11(7-15(14)23-2)19-13-10-17(25-4)16(24-3)8-12(13)9-18(21)20-19/h5-8,10,19H,9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHCGUJXUTMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)



![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![{4-[4-(dimethylamino)phenyl]-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl}methanol](/img/structure/B5083539.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)
![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)

![N-allyl-N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-2-propen-1-amine](/img/structure/B5083555.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)